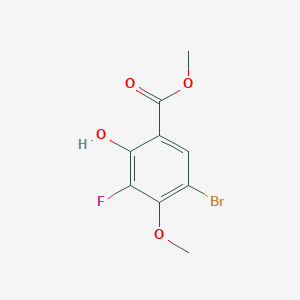
Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate: is an organic compound with the molecular formula C9H8BrFO4 This compound is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, hydroxyl, and methoxy groups, and the carboxylic acid group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-bromo-3-fluoro-2-hydroxy-4-methoxy-, methyl ester typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the bromine, fluorine, hydroxyl, and methoxy groups. The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of benzoic acid derivatives with carbonyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid esters.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 5-bromo-3-fluoro-2-hydroxy-4-methoxy-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to participate in various chemical interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
- Benzoic acid, 4-methoxy-, methyl ester
- Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester
Comparison:
- Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate has unique substituents (bromine and fluorine) that can significantly alter its chemical and biological properties compared to other benzoic acid derivatives.
- The presence of both electron-withdrawing (bromine, fluorine) and electron-donating (methoxy, hydroxyl) groups can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C9H8BrFO4 |
|---|---|
Molecular Weight |
279.06 g/mol |
IUPAC Name |
methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C9H8BrFO4/c1-14-8-5(10)3-4(9(13)15-2)7(12)6(8)11/h3,12H,1-2H3 |
InChI Key |
BKHHXONIDIOTLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1F)O)C(=O)OC)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















